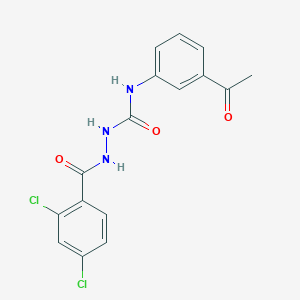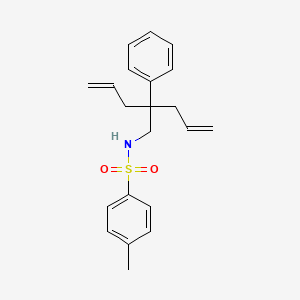![molecular formula C14H23ClN4O B4743670 N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-cyclohexylurea](/img/structure/B4743670.png)
N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-cyclohexylurea
Vue d'ensemble
Description
N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-cyclohexylurea is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with chloro and dimethyl groups, an ethyl linker, and a cyclohexylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-cyclohexylurea typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. In this case, 4-chloro-3,5-dimethyl-1H-pyrazole can be prepared by reacting 4-chloro-3,5-dimethyl-1H-pyrazole-1-carboxylic acid with hydrazine hydrate under reflux conditions.
Alkylation: The pyrazole derivative is then alkylated with an appropriate alkyl halide, such as 2-bromoethylamine, to introduce the ethyl linker.
Urea Formation: The final step involves the reaction of the alkylated pyrazole with cyclohexyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-cyclohexylurea may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-cyclohexylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the pyrazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions can be conducted in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature or under reflux.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-cyclohexylurea oxides.
Reduction: Formation of reduced derivatives such as N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-cyclohexylurea alcohols.
Substitution: Formation of substituted derivatives such as N-[2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-cyclohexylurea.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.
Mécanisme D'action
The mechanism of action of N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-cyclohexylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-cyclohexylurea can be compared with other pyrazole derivatives to highlight its uniqueness:
Similar Compounds: 4-chloro-3,5-dimethyl-1H-pyrazole, N-cyclohexylurea, 2-bromoethylamine.
Uniqueness: The combination of the pyrazole ring with chloro and dimethyl substitutions, along with the ethyl linker and cyclohexylurea moiety, imparts unique chemical and biological properties to the compound.
Propriétés
IUPAC Name |
1-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]-3-cyclohexylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClN4O/c1-10-13(15)11(2)19(18-10)9-8-16-14(20)17-12-6-4-3-5-7-12/h12H,3-9H2,1-2H3,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHSZUDXZLAODU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)NC2CCCCC2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(3,3-diphenylpropyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B4743592.png)

![2-(2-chlorophenyl)-N-[3-(dimethylamino)propyl]-4-(4-fluorobenzenesulfonyl)-1,3-oxazol-5-amine](/img/structure/B4743604.png)
![4-chloro-N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzamide](/img/structure/B4743610.png)
![(5Z)-5-(thiophen-2-ylmethylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4743614.png)
![N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4743622.png)
![(5E)-1-(2-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4743637.png)

![N-(4-bromophenyl)-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B4743649.png)
![1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE](/img/structure/B4743661.png)
![1-[1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B4743663.png)
![N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~,1,5-TRIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4743677.png)
![methyl {5-[4-(dimethylamino)benzylidene]-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4743683.png)
![1-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B4743686.png)
